2-(4-chlorophenoxy)-5-nitrobenzaldehyde

Catalog No.
S2746855
CAS No.
708254-50-6
M.F
C13H8ClNO4
M. Wt
277.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-chlorophenoxy)-5-nitrobenzaldehyde

CAS Number

708254-50-6

Product Name

2-(4-chlorophenoxy)-5-nitrobenzaldehyde

IUPAC Name

2-(4-chlorophenoxy)-5-nitrobenzaldehyde

Molecular Formula

C13H8ClNO4

Molecular Weight

277.66

InChI

InChI=1S/C13H8ClNO4/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H

InChI Key

FDCAQRFRFKUGRT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)Cl

solubility

not available

2-(4-Chlorophenoxy)-5-nitrobenzaldehyde is an organic compound characterized by a benzaldehyde structure with a nitro group and a chlorophenoxy substituent. Its molecular formula is C13H9ClN2O3C_{13}H_{9}ClN_{2}O_{3}, and it has a molecular weight of approximately 276.67 g/mol. The compound features a nitro group at the 5-position and a 4-chlorophenoxy group at the 2-position of the benzene ring, which contributes to its unique chemical properties and potential biological activities.

, including:

  • Oxidation: The aldehyde functional group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The nitro group can be reduced to an amine, while the aldehyde can be converted to a primary alcohol.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, allowing for the introduction of different substituents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: Electrophiles such as bromine or chlorine in the presence of Lewis acids for halogenation reactions.

Research indicates that 2-(4-Chlorophenoxy)-5-nitrobenzaldehyde exhibits various biological activities. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, potentially influencing enzyme activity and cellular processes. Its structure suggests possible applications in medicinal chemistry, particularly in the development of compounds targeting specific biological pathways.

The synthesis of 2-(4-Chlorophenoxy)-5-nitrobenzaldehyde typically involves several steps:

  • Starting Materials: The synthesis begins with 4-chlorophenol and 5-nitro-2-fluorobenzaldehyde.
  • Nucleophilic Aromatic Substitution: The reaction is carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under heat to facilitate the nucleophilic attack on the aromatic ring.
  • Purification: The crude product is purified through recrystallization or column chromatography.

2-(4-Chlorophenoxy)-5-nitrobenzaldehyde has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Biological Research: Used as a probe to study interactions between aromatic aldehydes and biological macromolecules.
  • Industrial

Studies on the interactions of 2-(4-Chlorophenoxy)-5-nitrobenzaldehyde with proteins and enzymes suggest that its aldehyde group can form covalent bonds with nucleophilic sites, potentially inhibiting enzymatic activity. Such interactions are crucial for understanding its biological effects and therapeutic potential.

Several compounds share structural similarities with 2-(4-Chlorophenoxy)-5-nitrobenzaldehyde, each possessing unique properties:

Compound NameStructural FeaturesUnique Characteristics
2-(4-Chlorophenoxy)-5-fluorobenzaldehydeContains fluorine instead of nitroDifferent reactivity due to fluorine presence
2-(4-Chlorophenoxy)-5-nitrobenzoic acidCarboxylic acid instead of aldehydeIncreased polarity and solubility
4-Chlorophenoxyacetic acidLacks nitro groupUsed as a herbicide
2,4-Dichlorophenoxyacetic acidContains two chlorine substituentsBroader herbicidal activity

Uniqueness

The uniqueness of 2-(4-Chlorophenoxy)-5-nitrobenzaldehyde lies in its combination of both chlorophenoxy and nitro groups on the benzaldehyde core. This specific arrangement imparts distinct chemical reactivity and stability, making it valuable for various synthetic and research applications. Its potential as a bioactive compound further enhances its significance in medicinal chemistry.

XLogP3

3.4

Dates

Last modified: 08-16-2023

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